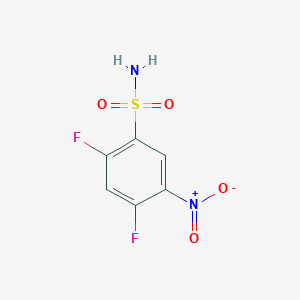
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is an organic compound with a unique structure that includes a dioxole ring substituted with hydroxymethyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one typically involves the reaction of ethyl-substituted dioxole derivatives with formaldehyde under acidic or basic conditions. One common method includes the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance the reaction rate and product stability, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(Formyl)-5-ethyl-1,3-dioxole-2-one.
Reduction: 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-ol.
Substitution: 4-(Alkoxymethyl)-5-ethyl-1,3-dioxole-2-one.
科学的研究の応用
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and ethyl groups. These groups can interact with molecular targets such as enzymes and receptors, leading to potential biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
4-(Hydroxymethyl)tetrahydropyran: Another compound with a hydroxymethyl group but a different cyclic structure.
Uniqueness
4-(Hydroxymethyl)-5-ethyl-1,3-dioxole-2-one is unique due to its dioxole ring structure, which imparts distinct chemical properties and reactivity compared to other hydroxymethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
特性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC名 |
4-ethyl-5-(hydroxymethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C6H8O4/c1-2-4-5(3-7)10-6(8)9-4/h7H,2-3H2,1H3 |
InChIキー |
JTVYTOGUSGWMFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC(=O)O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


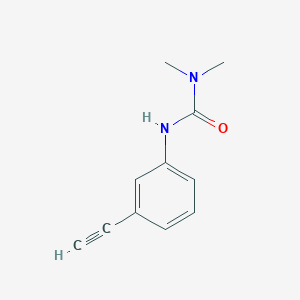
![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)
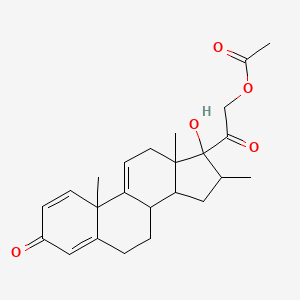




![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
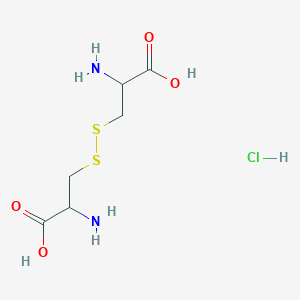
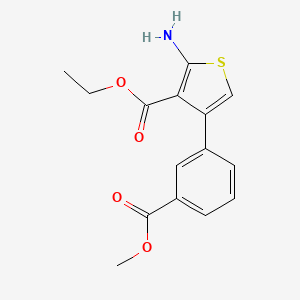
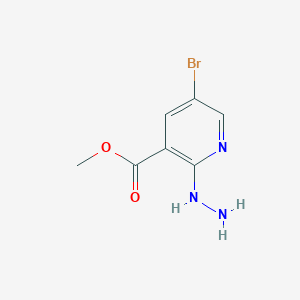
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)
